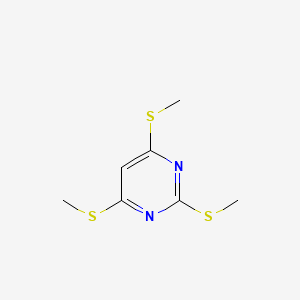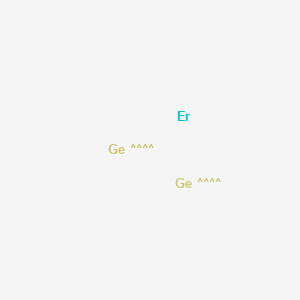![molecular formula C14H14N2 B14722241 [1-([1,1'-Biphenyl]-4-yl)ethylidene]hydrazine CAS No. 5758-19-0](/img/structure/B14722241.png)
[1-([1,1'-Biphenyl]-4-yl)ethylidene]hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-([1,1’-Biphenyl]-4-yl)ethylidene]hydrazine: is an organic compound characterized by the presence of a hydrazine functional group attached to a biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-([1,1’-Biphenyl]-4-yl)ethylidene]hydrazine typically involves the reaction of [1,1’-Biphenyl]-4-carbaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of [1-([1,1’-Biphenyl]-4-yl)ethylidene]hydrazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: [1-([1,1’-Biphenyl]-4-yl)ethylidene]hydrazine can undergo oxidation reactions to form corresponding azines or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form hydrazine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the hydrazine moiety or the biphenyl ring. Electrophilic substitution reactions, such as nitration or halogenation, can be performed using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Azines, oxidized biphenyl derivatives
Reduction: Hydrazine derivatives
Substitution: Nitrated or halogenated biphenyl compounds
Applications De Recherche Scientifique
Chemistry: [1-([1,1’-Biphenyl]-4-yl)ethylidene]hydrazine is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, [1-([1,1’-Biphenyl]-4-yl)ethylidene]hydrazine is explored for its potential as a drug candidate. Its derivatives are evaluated for their efficacy and safety in treating various diseases.
Industry: The compound finds applications in the production of specialty chemicals, dyes, and polymers. Its unique chemical properties make it valuable in the development of new materials with specific functionalities.
Mécanisme D'action
The mechanism of action of [1-([1,1’-Biphenyl]-4-yl)ethylidene]hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the biphenyl structure can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
[1-([1,1’-Biphenyl]-4-yl)methylidene]hydrazine: Similar structure but with a methylidene group instead of an ethylidene group.
[1-([1,1’-Biphenyl]-4-yl)ethylidene]amine: Similar structure but with an amine group instead of a hydrazine group.
Uniqueness:
Hydrazine Moiety: The presence of the hydrazine group in [1-([1,1’-Biphenyl]-4-yl)ethylidene]hydrazine imparts unique reactivity and potential biological activity compared to its analogs.
Biphenyl Structure: The biphenyl structure provides rigidity and hydrophobicity, which can enhance interactions with biological targets and improve the compound’s stability.
Propriétés
Numéro CAS |
5758-19-0 |
|---|---|
Formule moléculaire |
C14H14N2 |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
1-(4-phenylphenyl)ethylidenehydrazine |
InChI |
InChI=1S/C14H14N2/c1-11(16-15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10H,15H2,1H3 |
Clé InChI |
HDDXXLBVPQVLQK-UHFFFAOYSA-N |
SMILES canonique |
CC(=NN)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4As,4bs,10as,10br,11s,12as)-10b-fluoro-11-hydroxy-10a,12a-dimethyl-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2h-naphtho[2,1-f]chromene-2,8(4bh)-dione](/img/structure/B14722160.png)
![1,1-Dimethyl-2-[1-(4-nitrophenyl)ethylidene]hydrazine](/img/structure/B14722167.png)

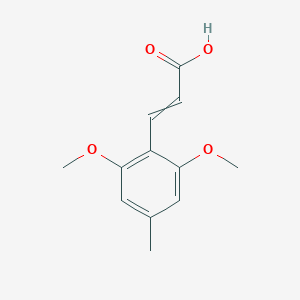
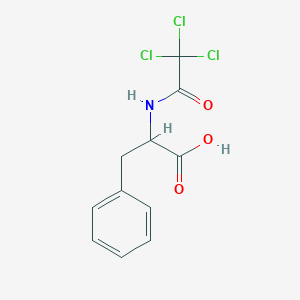
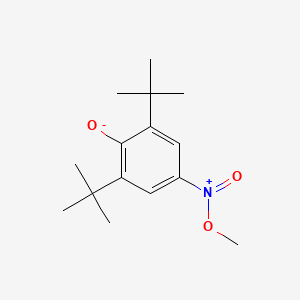

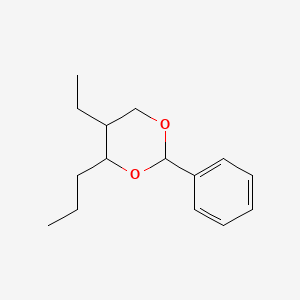
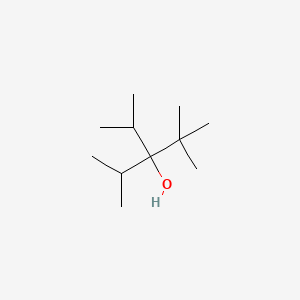
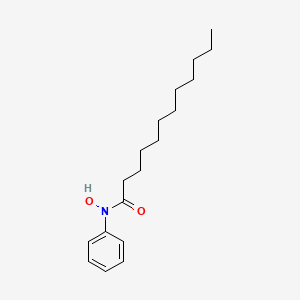
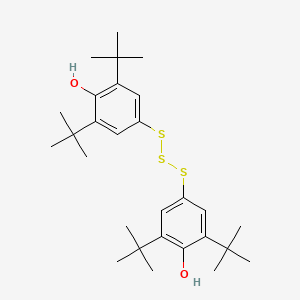
![1,1'-(Disulfanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea]](/img/structure/B14722255.png)
